molecular formula C17H17N3O5S2 B2658143 3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 717896-06-5

3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2658143
CAS No.: 717896-06-5
M. Wt: 407.46
InChI Key: IXDSGCPHTSKJKN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound with the molecular formula C17H17N3O5S2 It is characterized by the presence of methoxy groups, a benzothiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzothiazole core, followed by the introduction of the methoxy groups and the benzamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce simpler derivatives with fewer oxygen atoms.

Scientific Research Applications

3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the benzothiazole ring and the methylsulfamoyl group, making it less complex and potentially less active in certain applications.

    N-(6-methylsulfamoyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but without the methoxy groups, which may affect its reactivity and biological activity.

Uniqueness

3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy groups and a benzothiazole ring allows for diverse interactions and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-18-27(22,23)13-4-5-14-15(9-13)26-17(19-14)20-16(21)10-6-11(24-2)8-12(7-10)25-3/h4-9,18H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDSGCPHTSKJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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